molecular formula C27H16O B14714614 10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one CAS No. 22648-87-9

10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one

Cat. No.: B14714614
CAS No.: 22648-87-9
M. Wt: 356.4 g/mol
InChI Key: VSSPDKAPHYFZNN-UHFFFAOYSA-N
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Description

10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one: is an organic compound with the molecular formula C26H16O It is a complex molecule that features a fluorenylidene group attached to a phenanthrenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one typically involves multi-step organic reactions. One common method includes the condensation of fluorenone with phenanthrene under specific conditions. The reaction may require the use of catalysts, such as Lewis acids, to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to molecular interactions and binding affinities.

    Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects, is ongoing.

    Industry: The compound may be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism by which 10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-(9H-Fluoren-9-ylidene)-9H-xanthene
  • 9-(9H-Fluoren-9-ylidene)-9H-anthracene

Uniqueness

10-(9h-Fluoren-9-ylidene)phenanthren-9(10h)-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. These differences make it a valuable compound for targeted research and applications.

Properties

CAS No.

22648-87-9

Molecular Formula

C27H16O

Molecular Weight

356.4 g/mol

IUPAC Name

10-fluoren-9-ylidenephenanthren-9-one

InChI

InChI=1S/C27H16O/c28-27-24-16-8-4-12-20(24)19-11-3-7-15-23(19)26(27)25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)25/h1-16H

InChI Key

VSSPDKAPHYFZNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=CC=CC=C6C4=O

Origin of Product

United States

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